molecular formula C12H9ClN4 B1624898 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 23000-47-7

4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B1624898
CAS RN: 23000-47-7
M. Wt: 244.68 g/mol
InChI Key: JJCDCMDVPYDUEU-UHFFFAOYSA-N
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Description

“4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound with the CAS Number: 23000-47-7. It has a linear formula of C12H9ClN4 and a molecular weight of 244.68 . The compound is a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine”, involves various methods. One such method is the 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .


Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine . The InChI code for this compound is 1S/C12H9ClN4/c1-8-2-4-9(5-3-8)17-12-10(6-16-17)11(13)14-7-15-12/h2-7H,1H3 .


Physical And Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown solid . It has a storage temperature of 2-8°C .

Scientific Research Applications

1. Neuroprotective and Anti-neuroinflammatory Agents

  • Application Summary: Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .
  • Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. Further, the neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
  • Results: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .

2. Synthesis of Novel Uracil Derivative

  • Application Summary: The synthesis of a novel uracil derivative, 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione (4), is reported via a four-component reaction involving an α-chloroketone (1), an aliphatic isocyanate (2), a primary aromatic amine (3) and carbon monoxide .
  • Methods of Application: The proposed reaction mechanism involves a Pd-catalyzed carbonylation of 2-chloro-1-phenylethan-1-one (1), leading to a β-ketoacylpalladium key intermediate, and, at the same time, in situ formation of non-symmetrical urea deriving from cyclohexyl isocyanate (2) and p-toluidine (3) .
  • Results: After a chemo-selective acylation of the non-symmetrical urea and the subsequent cyclization of the acylated intermediate, 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione (4) is formed .

3. Antihypertensive Agents

  • Application Summary: Pyrimidine derivatives have been found to have antihypertensive properties. Overactivation of the Renin-angiotensin system is a main cause of hypertension, and pyrimidine derivatives can play a role in addressing this .
  • Results: The results indicate that pyrimidine derivatives can have a significant impact on hypertension, although specific quantitative data or statistical analyses are not provided in the source .

4. Antimicrobial Activity

  • Application Summary: Pyrimidine derivatives have been synthesized and tested for their antimicrobial activity against various bacterial and fungal strains .
  • Methods of Application: A series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride. The synthesized derivatives were confirmed by physicochemical properties and spectral data (IR, NMR and elemental analyses) and screened for their in vitro antimicrobial activity .
  • Results: Among the derivatives tested, some exhibited promising activity against microbial strains (B. pumilis, B. subtilis, E. coli, P. vulgaris. A. niger and P. crysogenium) and showed activity comparable with standard drugs .

5. Antiviral Agents

  • Application Summary: Pyrimidine derivatives have been found to have antiviral properties. They are used in the synthesis of drugs that are effective against various viral infections .
  • Results: The results indicate that pyrimidine derivatives can have a significant impact on viral infections, although specific quantitative data or statistical analyses are not provided in the source .

6. Anti-inflammatory Agents

  • Application Summary: Pyrimidine derivatives have been synthesized and tested for their anti-inflammatory activity .
  • Methods of Application: A series of thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives were synthesized and tested for their anti-inflammatory activity .
  • Results: The thienotriazolo pyrimidine derivatives, e5, e6 and e7, were proved to display distinctive anti-inflammatory activity at the acute and sub acute models as well as good analgesic profile .

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 .

Future Directions

Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer .

properties

IUPAC Name

4-chloro-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4/c1-8-2-4-9(5-3-8)17-12-10(6-16-17)11(13)14-7-15-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCDCMDVPYDUEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00458784
Record name 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine

CAS RN

23000-47-7
Record name 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
FF Silveira, LM Feitosa, JCM Mafra… - Medicinal Chemistry …, 2018 - Springer
Nine 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives with different substituents in the 4-position of the phenyl group and benzenesulfonamide moiety were synthesized and …
Number of citations: 13 link.springer.com
LM Feitosa, ER da Silva, LVB Hoelz, DL Souza… - Bioorganic & Medicinal …, 2019 - Elsevier
Arginase performs the first enzymatic step in polyamine biosynthesis in Leishmania and represents a promising target for drug development. Polyamines in Leishmania are involved in …
Number of citations: 14 www.sciencedirect.com

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